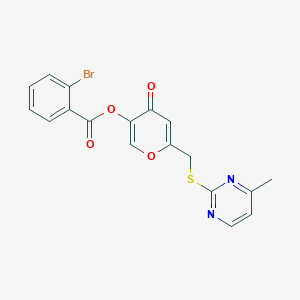

![molecular formula C11H17N3OS B2372766 1-异丙基-3-(4,5,6,7-四氢苯并[d]噻唑-2-基)脲 CAS No. 1234895-61-4](/img/structure/B2372766.png)

1-异丙基-3-(4,5,6,7-四氢苯并[d]噻唑-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Synthesis and Therapeutic Potential

The compound is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anticancer Applications

A quantitative structure-activity relationship (QSAR) study has been performed on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2 derivatives as anticancer agents capable of inhibiting c-Met receptor tyrosine kinase . This suggests that “1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea” could potentially have anticancer applications.

Synthesis of Derivatives

The compound can be used in the synthesis of a series of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives . These derivatives could have various applications in different fields of scientific research.

Inhibition of AKT1

The compound could potentially be used in the development of a novel chemical class of AKT1 inhibitors as anti-AML (Acute Myeloid Leukemia) agents . This could be a significant breakthrough in the treatment of AML.

Commercial Availability

The compound is commercially available, which means it can be readily used for various scientific research applications without the need for synthesis in the lab.

作用机制

Target of Action

The primary target of 1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is bacterial DNA gyrase B (GyrB) . GyrB is a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA by breaking and rejoining the double-strand DNA, which is essential for DNA replication and transcription .

Mode of Action

1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea acts as an inhibitor of GyrB . It binds to the enzyme and prevents its action on DNA, thereby inhibiting DNA replication and transcription . The compound’s interaction with its target results in the stabilization of the molecular complexes .

Biochemical Pathways

The inhibition of GyrB affects the DNA supercoiling process, which is crucial for DNA replication and transcription . This disruption can lead to the cessation of these processes, affecting the bacterial cell’s ability to replicate and function properly .

Result of Action

The result of the compound’s action is the inhibition of bacterial DNA replication and transcription . This leads to the disruption of bacterial cell function and potentially cell death, making the compound a potential antibacterial agent .

Action Environment

The action of 1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea can be influenced by various environmental factors. For instance, the presence of other molecules could affect the compound’s ability to bind to its target. Additionally, factors such as pH and temperature could influence the compound’s stability and efficacy

未来方向

Tetrahydrobenzo[d]thiazole derivatives, including “1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea”, could be further studied for their potential biological activities. Their potential as enzyme inhibitors makes them interesting candidates for further optimization and development into chemopreventive and chemotherapeutic agents .

属性

IUPAC Name |

1-propan-2-yl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-7(2)12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h7H,3-6H2,1-2H3,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBACNBABVBXVKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=NC2=C(S1)CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)

![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)

![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)

![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)